chloromethanesulfonylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethanesulfonylcyclopropane is an organic compound characterized by the presence of a cyclopropane ring bonded to a chloromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloromethanesulfonylcyclopropane typically involves the reaction of cyclopropane with chloromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethanesulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Cyclopropylmethanesulfonyl derivatives.
Substitution: Substituted cyclopropylmethanesulfonyl compounds.
Scientific Research Applications
Chloromethanesulfonylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of chloromethanesulfonylcyclopropane involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropane ring imparts conformational rigidity, which can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Cyclopropylmethanesulfonyl chloride: Similar in structure but lacks the chlorine atom on the sulfonyl group.
Cyclopropylsulfonyl chloride: Contains a sulfonyl group directly attached to the cyclopropane ring without the methylene bridge.
Methanesulfonylcyclopropane: Similar but without the chlorine atom.
Uniqueness: Chloromethanesulfonylcyclopropane is unique due to the presence of both the cyclopropane ring and the chloromethanesulfonyl group, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
chloromethylsulfonylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c5-3-8(6,7)4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOLJXNFPUKLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.